Prothixene

Description

Systematic Nomenclature and Molecular Formula

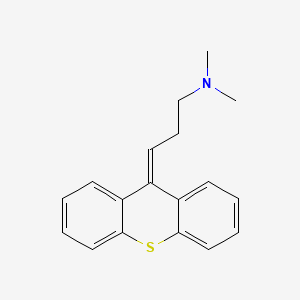

This compound possesses a well-defined chemical identity characterized by its systematic nomenclature and precise molecular composition. The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is N,N-dimethyl-3-thioxanthen-9-ylidenepropan-1-amine. This nomenclature reflects the compound's complex tricyclic structure containing a thioxanthene core system with an attached dimethylaminopropylidene chain. The compound is also known by several alternative names including 9-(3-dimethylaminopropylidene)thioxanthene and 1-Propanamine, N,N-dimethyl-3-(9H-thioxanthen-9-ylidene)-.

The molecular formula of this compound is C₁₈H₁₉NS, indicating the presence of eighteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and one sulfur atom. This composition yields a molecular weight of 281.42 grams per mole, with some sources reporting slight variations such as 281.415 or 281.41516 grams per mole depending on the precision of atomic mass calculations used. The Chemical Abstracts Service (CAS) registry number for this compound is 2622-24-4, which serves as a unique identifier for this specific chemical compound. The compound also possesses additional regulatory identifiers including the FDA Unique Ingredient Identifier (UNII) 2HX2OJH78L and the European Community number 940-903-5.

The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System (SMILES) notation as CN(C)CCC=C1C2=CC=CC=C2SC3=CC=CC=C31. This notation provides a linear representation of the molecular structure, illustrating the connectivity between atoms and the presence of the characteristic thioxanthene ring system. The International Chemical Identifier (InChI) for this compound is InChI=1S/C18H19NS/c1-19(2)13-7-10-14-15-8-3-5-11-17(15)20-18-12-6-4-9-16(14)18/h3-6,8-12H,7,13H2,1-2H3, with the corresponding InChI Key being JJSMYTSEKDSFKK-UHFFFAOYSA-N.

Stereochemical Configuration and Isomeric Forms

The stereochemical analysis of this compound reveals several important structural characteristics that influence its chemical and biological properties. According to comprehensive structural databases, this compound is classified as an achiral molecule with no defined stereocenters, indicating that the compound does not possess asymmetric carbon atoms that would give rise to optical isomerism. This achiral nature is confirmed by the absence of optical activity, with the compound showing no rotation of plane-polarized light. The molecular structure contains zero defined stereocenters out of zero total possible stereocenters, and possesses zero E/Z centers, indicating the absence of geometric isomerism around double bonds that could lead to cis-trans isomeric forms.

The thioxanthene core structure of this compound adopts a butterfly conformation, which is characteristic of tricyclic compounds containing sulfur heteroatoms. This conformational preference is similar to other thioxanthene derivatives and influences the overall three-dimensional shape of the molecule. The planar aromatic rings of the thioxanthene system are oriented at specific dihedral angles relative to each other, creating a non-planar overall molecular geometry. The dimethylaminopropylidene side chain extends from the central carbon of the thioxanthene system, providing flexibility in the molecular conformation.

The absence of stereoisomers simplifies the characterization and analysis of this compound compared to chiral pharmaceutical compounds. However, the compound may exist in different conformational states due to rotation around single bonds, particularly in the aliphatic side chain containing the dimethylamino group. These conformational variations can influence the compound's interaction with biological targets and its physicochemical properties, though they do not represent distinct isomeric forms.

Crystallographic Data and X-ray Diffraction Analysis

X-ray diffraction analysis provides crucial insights into the solid-state structure and packing arrangements of crystalline this compound. While specific crystallographic parameters for this compound are not extensively documented in the available literature, the compound's ability to form crystalline structures is evidenced by its commercial availability as crystalline powder preparations. X-ray diffraction techniques have been fundamental in characterizing the structural properties of thioxanthene derivatives and related tricyclic compounds.

The application of powder X-ray diffraction to pharmaceutical compounds like this compound serves multiple purposes in chemical characterization and quality control. This technique allows for the identification of specific polymorphic forms, which can have different solubilities and stabilities that may impact the compound's chemical behavior. For thioxanthene derivatives, X-ray diffraction patterns provide fingerprint-like identification of specific solid forms, enabling detection of any structural changes during storage or processing.

Contemporary X-ray diffraction methodologies, including both single-crystal and powder diffraction approaches, offer high-resolution structural information. Single-crystal X-ray diffraction can provide complete three-dimensional structural data including precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions. For compounds like this compound, such detailed structural information is valuable for understanding molecular conformation and crystal packing forces. Powder diffraction methods are particularly useful for characterizing bulk samples and identifying different polymorphic forms that may exist.

The Bragg diffraction law, expressed as 2d sinθ = nλ, governs the diffraction patterns observed in X-ray analysis of crystalline this compound. The specific d-spacings observed in the diffraction pattern are characteristic of the compound's crystal structure and can be used for identification purposes. Modern synchrotron radiation sources and advanced detection systems have enhanced the sensitivity and resolution of X-ray diffraction measurements, allowing for more detailed structural characterization of pharmaceutical compounds including thioxanthene derivatives.

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic characterization of this compound encompasses multiple analytical techniques that provide comprehensive structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structural elucidation, offering detailed information about the molecular framework and chemical environment of individual atoms within the this compound structure. The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the thioxanthene ring system, the methylene protons of the propyl chain, and the methyl protons of the dimethylamino group.

Carbon-13 NMR spectroscopy provides additional structural insights by revealing the chemical shifts of all carbon atoms in the this compound molecule. The aromatic carbons of the thioxanthene system typically appear in the downfield region of the spectrum, while the aliphatic carbons of the side chain appear at higher field positions. The specific chemical shift values depend on the electronic environment of each carbon atom and provide valuable information for structural confirmation. Modern NMR techniques, including two-dimensional NMR experiments, can establish connectivity patterns and spatial relationships between different parts of the molecule.

Infrared (IR) spectroscopy offers complementary structural information by identifying characteristic functional groups within the this compound molecule. The IR spectrum typically shows absorption bands corresponding to carbon-hydrogen stretching vibrations, carbon-carbon aromatic stretching, and carbon-nitrogen stretching modes. The thioxanthene ring system produces characteristic fingerprint region absorptions that can be used for compound identification. The dimethylamino group contributes specific vibrational modes that are distinguishable in the IR spectrum.

Mass spectrometry (MS) provides molecular weight confirmation and fragmentation pattern analysis for this compound. The molecular ion peak appears at mass-to-charge ratio 281, corresponding to the molecular weight of the compound. Fragmentation patterns observed in electron ionization mass spectrometry reveal characteristic breakdown pathways that can be used for structural confirmation. Modern mass spectrometric techniques, including high-resolution mass spectrometry, can provide accurate mass measurements that confirm the molecular formula C₁₈H₁₉NS.

Propriétés

IUPAC Name |

N,N-dimethyl-3-thioxanthen-9-ylidenepropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NS/c1-19(2)13-7-10-14-15-8-3-5-11-17(15)20-18-12-6-4-9-16(14)18/h3-6,8-12H,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSMYTSEKDSFKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4907-84-0 (mono-hydrochloride) | |

| Record name | Prothixene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20180858 | |

| Record name | Prothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2622-24-4 | |

| Record name | Prothixene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROTHIXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HX2OJH78L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le prothixène a été étudié pour ses effets sur la recapture de la sérotonine par les plaquettes sanguines humaines, ce qui indique son utilisation potentielle dans le traitement des états dépressifs et d'autres affections psychiatriques. Il a également été exploré pour son activité antihistaminique, ce qui le rend pertinent dans le domaine du traitement des allergies. De plus, les propriétés neuroleptiques du prothixène en font un candidat pour la recherche dans le traitement des troubles psychotiques.

Mécanisme d'action

Le prothixène exerce ses effets en bloquant divers récepteurs dans le cerveau, notamment les récepteurs de la sérotonine, de la dopamine et de l'histamine. Ce blocage entraîne une diminution de l'activité des neurotransmetteurs, ce qui est considéré comme contribuant à ses effets antiémétiques et neuroleptiques. Le composé affecte également le système d'activation réticulaire, influençant le métabolisme basal, la température corporelle, l'éveil, le tonus vasomoteur et les vomissements.

Applications De Recherche Scientifique

Scientific Research Applications

Prothixene has several significant applications across different fields:

1. Psychiatry and Clinical Medicine:

- Antipsychotic Treatment: this compound is primarily used to manage symptoms of schizophrenia and other psychotic disorders. It functions by antagonizing dopamine D2 receptors in the central nervous system, thereby reducing dopaminergic overactivity associated with psychosis.

- Anxiolytic Effects: Clinical studies have shown that this compound can effectively reduce anxiety levels in patients, providing rapid relief within 24 hours of administration.

- Antiemetic Properties: The compound has demonstrated efficacy in preventing nausea and vomiting, particularly in patients undergoing chemotherapy.

2. Biological Research:

- Serotonin Uptake Studies: Research indicates this compound's impact on serotonin uptake by human blood platelets, suggesting its potential utility in treating depressive states and other psychiatric conditions.

- Neuropharmacology: this compound's interaction with various neurotransmitter receptors (serotonin, dopamine, and histamine) provides insights into its broader pharmacological effects .

3. Chemical Research:

- Model Compound: this compound serves as a model compound in studies investigating thioxanthene derivatives and their chemical properties. Its structural characteristics facilitate the exploration of related compounds' pharmacological profiles.

- Chemical Reactions Analysis: The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, making it a subject of interest for synthetic organic chemistry.

Case Studies

1. Efficacy in Psychotic Disorders:

A double-blind study involving patients with schizophrenia revealed that this compound significantly reduced psychotic symptoms compared to placebo, with notable improvements in hallucinations and delusions reported by participants .

2. Anxiety Management:

In a clinical setting, this compound was administered to patients with severe anxiety disorders. Results indicated a marked reduction in anxiety levels within 24 hours post-administration, showcasing its rapid therapeutic potential.

3. Antiemetic Use:

A cohort study assessed this compound's effectiveness as an antiemetic in patients receiving chemotherapy. Findings indicated that it significantly decreased the incidence of nausea and vomiting compared to standard antiemetic treatments.

Data Table: Summary of Biological Activities

| Activity Type | Description | Evidence Level |

|---|---|---|

| Antipsychotic Effects | Reduces symptoms of schizophrenia | Strong clinical evidence |

| Anxiolytic Effects | Rapid reduction in anxiety levels | Moderate clinical evidence |

| Antiemetic Activity | Decreases nausea and vomiting | Strong clinical evidence |

Side Effects and Considerations

While generally well-tolerated, this compound may lead to side effects such as sedation, weight gain, and extrapyramidal symptoms. Monitoring is essential for patients undergoing treatment to manage any adverse reactions effectively.

Mécanisme D'action

Prothixene exerts its effects by blocking various receptors in the brain, including serotonin, dopamine, and histamine receptors. This blockade leads to a decrease in neurotransmitter activity, which is believed to contribute to its antiemetic and neuroleptic effects . The compound also affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Regulatory Comparison

Table 2: Functional and Pharmacological Comparison

Key Structural and Functional Insights

Substituent Impact :

- Chlorthis compound ’s chlorine atom enhances lipophilicity, increasing blood-brain barrier penetration but also elevating sedation risk .

- Thiothixene ’s sulfonyl group enhances receptor binding specificity, contributing to higher D2 affinity and reduced off-target effects compared to this compound .

- Zuclopenthixol ’s piperazinyl-ethyl chain extends half-life, making it suitable for depot injections in chronic cases .

Pharmacological Profiles :

- This compound and Chlorthis compound exhibit broader histamine (H1) receptor antagonism, explaining their sedative effects .

- Thiothixene’s potency surpasses this compound due to stronger D2 binding, but it carries a higher risk of EPS .

- Zuclopenthixol’s dual 5-HT2A/D2 antagonism aligns with second-generation antipsychotic profiles, mitigating EPS compared to this compound .

Clinical Use :

Méthodes De Préparation

Table 1: Comparison of Cyclization Conditions

| Method | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Friedel-Crafts | 80 | 32 | |

| Reformatsky Coupling | Zn | 25–40 | 45–50 |

Side-Chain Introduction and Alkylation

This compound’s dimethylaminopropyl side chain is introduced via alkylation of the thioxanthene intermediate. A two-step process is typically employed:

-

Propylidene Formation : Reacting the thioxanthene core with propionaldehyde and sulfur in solvents like DMF or THF produces a propylidene intermediate. Optimal conditions include a 1:1 molar ratio of reactants at 40–50°C, yielding 31–38% after recrystallization.

-

Amine Functionalization : Treating the propylidene intermediate with -dimethyl-1-propanamine in the presence of catalysts like iron trichloride/activated carbon facilitates side-chain attachment. Hydrazine hydrate is often used to reduce intermediates, achieving yields up to 88%.

Stereochemical Control in Synthesis

This compound’s biological activity depends on the stereochemistry of its side chain. Dehydration reactions using HCl gas or acetic acid produce distinct isomers:

Table 2: NMR Data for this compound Isomers

| Isomer | |||

|---|---|---|---|

| Z | 5.56 (dd) | 2.18 (s) | 2.26 (m) |

| E | 5.88 (t) | 2.50 (m) | 2.33 (s) |

Optimization of Reaction Parameters

Solvent Selection

Temperature and Time

-

Cyclization : Elevated temperatures (80°C) shorten reaction times but risk decomposition.

-

Alkylation : Reflux conditions (100°C) maximize conversion rates while minimizing byproducts.

Purification and Analytical Characterization

Crude this compound is purified via recrystallization from ethanol-water systems, removing unreacted starting materials. Analytical methods include:

-

HPLC : Purity >98% confirmed using C18 columns with acetonitrile/water mobile phases.

-

Mass Spectrometry : Base peak at corresponds to the fragmented thioxanthene core.

Industrial-Scale Production Considerations

Hoffmann-La Roche’s patented route emphasizes cost efficiency:

Activité Biologique

Prothixene, a member of the phenothiazine class of antipsychotic medications, is primarily utilized for its therapeutic effects in treating various psychiatric disorders. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant clinical findings.

Pharmacological Profile

This compound exhibits a broad spectrum of biological activities, primarily acting as an antagonist at dopaminergic receptors. Its pharmacological properties include:

- Antipsychotic Effects : this compound is effective in managing symptoms of schizophrenia and other psychotic disorders by blocking dopamine D2 receptors in the central nervous system (CNS) .

- Sedative Effects : The compound also possesses sedative properties, which can aid in alleviating anxiety and agitation .

- Antiemetic Activity : this compound has shown efficacy in reducing nausea and vomiting, making it useful in various clinical scenarios .

This compound's mechanism involves multiple neurotransmitter systems:

- Dopamine Receptor Antagonism : By inhibiting D2 receptors, this compound reduces dopaminergic overactivity associated with psychosis .

- Histamine and Serotonin Receptor Interaction : The drug also interacts with H1 histamine receptors and 5-HT2 serotonin receptors, contributing to its sedative and antiemetic effects .

Efficacy in Psychotic Disorders

A study involving patients with schizophrenia demonstrated that this compound effectively reduced psychotic symptoms compared to placebo. Patients reported significant improvements in hallucinations and delusions after treatment .

Case Studies

- Case Study on Anxiety Management : In a clinical setting, this compound was administered to patients experiencing severe anxiety. Results indicated a marked reduction in anxiety levels within 24 hours of administration .

- Antiemetic Use : A cohort study assessed this compound's effectiveness as an antiemetic in patients undergoing chemotherapy. The findings revealed that this compound significantly decreased the incidence of nausea and vomiting compared to standard treatments .

Data Table: Summary of Biological Activities

Side Effects and Considerations

While this compound is generally well-tolerated, it can lead to several side effects:

Q & A

Basic: How to design an initial in vitro study to assess Prothixene’s pharmacological activity?

Methodological Answer:

Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure the study:

- Population : Select relevant cell lines or biological systems (e.g., neuronal cells for neuroactive compounds).

- Intervention : Define this compound concentrations/dosages and exposure times.

- Comparison : Include controls (e.g., untreated cells, standard drugs with similar mechanisms).

- Outcome : Quantify endpoints like IC50, receptor binding affinity, or cytotoxicity using assays such as MTT or flow cytometry.

Validate results through dose-response curves and triplicate experiments to ensure reproducibility .

Basic: What methodological considerations are essential when establishing this compound’s pharmacokinetic profile in preclinical models?

Methodological Answer:

- Parameter Selection : Measure bioavailability, half-life (), volume of distribution (), and clearance (CL) via plasma sampling after administration.

- Study Design : Use crossover or parallel-group designs in animal models (e.g., rodents).

- Analytical Validation : Employ HPLC or LC-MS/MS for quantification, ensuring calibration curves meet FDA/EMA guidelines for linearity and sensitivity.

- Ethical Compliance : Adhere to 3R principles (Replacement, Reduction, Refinement) for animal welfare .

Advanced: How to resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Systematic Analysis : Map discrepancies using the PRISMA framework to identify biases (e.g., bioavailability differences, metabolic activation).

- Contradiction Framework : Apply dialectical analysis (principal vs. secondary contradictions) to isolate variables (e.g., dosage, model organism limitations).

- Mechanistic Studies : Use knock-out animal models or siRNA to validate target engagement in vivo.

- Meta-Regression : Statistically adjust for confounding factors like study heterogeneity .

Advanced: What advanced statistical approaches are appropriate for analyzing this compound’s dose-response relationships in heterogeneous populations?

Methodological Answer:

- Multivariate Regression : Model non-linear relationships using Hill equations or Emax models.

- Subgroup Analysis : Stratify data by covariates (e.g., age, genetic polymorphisms) to identify subpopulations with divergent responses.

- Bayesian Hierarchical Models : Account for variability across studies in meta-analyses.

- Software Tools : Use R/Python packages (e.g.,

drc,PyMC3) for curve fitting and uncertainty quantification .

Basic: How to formulate a hypothesis for this compound’s mechanism of action using existing literature?

Methodological Answer:

- Literature Synthesis : Conduct a scoping review to identify gaps (e.g., unexplored signaling pathways).

- Hypothesis Framing : Use "If X, then Y" structure (e.g., "If this compound inhibits monoamine reuptake, then extracellular serotonin levels will increase").

- Falsifiability Testing : Design experiments with negative controls and alternative mechanistic probes (e.g., receptor antagonists) .

Advanced: How to conduct a systematic review of this compound’s adverse effects across disparate study designs?

Methodological Answer:

- Search Strategy : Use Boolean operators (e.g., "this compound AND (toxicity OR adverse effects)") across PubMed, Embase, and clinical trial registries.

- Risk of Bias Assessment : Apply ROBINS-I or Cochrane Risk of Bias Tool to evaluate study quality.

- Data Synthesis : Perform random-effects meta-analysis if heterogeneity is high ().

- GRADE Framework : Rate evidence quality for clinical recommendations .

Basic: What ethical considerations are paramount when designing clinical trials involving this compound?

Methodological Answer:

- Informed Consent : Ensure participants understand risks/benefits, especially for off-label use.

- Data Privacy : Anonymize patient data per GDPR/HIPAA regulations.

- Safety Monitoring : Establish DSMB (Data Safety Monitoring Board) oversight for early termination if severe adverse events arise.

- Conflict of Interest Disclosure : Report funding sources and investigator affiliations .

Advanced: How to develop a predictive model for this compound’s therapeutic window using pharmacokinetic-pharmacodynamic (PK-PD) modeling?

Methodological Answer:

- Data Integration : Combine in vitro EC50 values with in vivo PK parameters (e.g., , AUC).

- Compartmental Modeling : Use software like NONMEM or Monolix to simulate drug distribution.

- Threshold Identification : Define therapeutic index (TI) as , adjusting for interspecies scaling.

- Validation : Compare model predictions with retrospective clinical data .

Basic: How to validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

- Specificity : Test for interference from metabolites or matrix components via spike-and-recovery experiments.

- Linearity : Assess over the expected concentration range.

- Precision/Accuracy : Calculate intra-/inter-day CV% (<15%) and recovery rates (85–115%).

- Regulatory Alignment : Follow ICH Q2(R1) guidelines for method validation .

Advanced: How to address publication bias when synthesizing evidence on this compound’s comparative efficacy?

Methodological Answer:

- Funnel Plots : Visualize asymmetry indicating unpublished negative studies.

- Statistical Tests : Use Egger’s regression or trim-and-fill analysis to estimate bias magnitude.

- Grey Literature Inclusion : Search conference abstracts, theses, and preprints.

- Sensitivity Analysis : Exclude industry-funded studies to assess bias direction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.